molecular formula C6H16ClNO B2921041 2-Ethoxy-2-methylpropan-1-amine hydrochloride CAS No. 1803605-10-8

2-Ethoxy-2-methylpropan-1-amine hydrochloride

Cat. No.: B2921041
CAS No.: 1803605-10-8
M. Wt: 153.65
InChI Key: PJOYRDAJVIBKSJ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpropan-1-amine hydrochloride is a branched aliphatic amine hydrochloride characterized by an ethoxy group and a methyl substituent on the same carbon as the amine functionality. Its molecular formula is C₆H₁₄ClNO (molecular weight: 153.65 g/mol), featuring a secondary amine structure protonated as a hydrochloride salt.

Properties

IUPAC Name

2-ethoxy-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-8-6(2,3)5-7;/h4-5,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOYRDAJVIBKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-methylpropan-1-amine hydrochloride typically involves the reaction of 2-ethoxy-2-methylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

The search results provide information on the chemical compounds 2-Methoxy-2-methylpropan-1-amine hydrochloride and 2-Ethoxy-2-methylpropan-1-amine hydrochloride. Because the query asks specifically about "this compound" this article will focus on that compound.

This compound is a chemical compound with the molecular formula C6H16ClNO . It has a molecular weight of 153.65 g/mol .

Applications

While the search results do not provide specific applications of this compound, they do provide information on similar compounds that can be used to infer the applications of this compound.

2-Methoxy-2-methylpropan-1-amine hydrochloride, a similar compound, has a wide range of applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
  • Medicine It is explored for its potential therapeutic properties and as a precursor in the synthesis of drugs.
  • Industry The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Another similar compound, 2-Methoxy-2-methylpropan-1-amine, also has a wide range of applications in scientific research:

  • It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
  • This compound is studied for its potential biological activity and interactions with biomolecules.
  • Research explores its potential therapeutic applications, including its use as a building block for pharmaceuticals.
  • It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₆H₁₄ClNO 153.65 Ethoxy, methyl, secondary amine Likely intermediate in chiral synthesis
1-Ethoxy-2-propanamine hydrochloride C₅H₁₄ClNO 139.62 Ethoxy, primary amine Simpler structure; lower steric hindrance
2-Amino-2-methyl-1-propanol hydrochloride C₄H₁₂ClNO 125.60 Amino alcohol (NH₂, OH) Higher hydrophilicity; metal chelation
Ethyl(1-methoxypropan-2-yl)amine hydrochloride C₆H₁₆ClNO 153.65 Methoxy, ethyl, secondary amine Increased lipophilicity vs. ethoxy analog
2-Phenyl-1-propanamine hydrochloride C₉H₁₄ClN 171.67 Phenyl, primary amine Aromaticity enhances π-π interactions; potential CNS activity
2-(Diisopropylamino)ethanol hydrochloride C₈H₂₀ClNO 181.70 Diisopropylamino, hydroxyl High steric hindrance; surfactant properties

Structural and Functional Differences

Ethyl(1-methoxypropan-2-yl)amine hydrochloride shares a similar molecular weight but replaces the methyl group with an ethyl, increasing lipophilicity (logP) and altering solubility .

Functional Group Impact: 2-Amino-2-methyl-1-propanol hydrochloride contains a hydroxyl group, enhancing hydrophilicity and hydrogen-bonding capacity, which is absent in the ethoxy-containing target compound . The phenyl group in 2-Phenyl-1-propanamine hydrochloride introduces aromaticity, favoring interactions with hydrophobic pockets in biological targets (e.g., neurotransmitter receptors) .

Electronic Effects :

  • Methoxy vs. Ethoxy Groups : Methoxy (in ethyl(1-methoxypropan-2-yl)amine hydrochloride) is electron-withdrawing, whereas ethoxy is slightly electron-donating, affecting amine basicity and reactivity .

Physicochemical Properties

  • Solubility: The target compound’s ethoxy group balances hydrophilicity and lipophilicity, likely granting moderate water solubility. In contrast, amino alcohols (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) exhibit higher aqueous solubility due to hydroxyl groups . Aromatic analogs (e.g., 2-Phenyl-1-propanamine hydrochloride) show reduced water solubility, favoring organic solvents .
  • Thermal Stability :

    • Branched amines like the target compound typically have lower melting points than linear analogs due to reduced crystallinity. For example, 1-ethoxy-2-propanamine hydrochloride (linear) may exhibit higher thermal stability .

Biological Activity

2-Ethoxy-2-methylpropan-1-amine hydrochloride is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound involves its interaction with various molecular targets, primarily enzymes and receptors.

  • Enzyme Interaction : The compound acts as a substrate or inhibitor for certain enzymes, modulating their activity. This can lead to alterations in metabolic pathways and cellular processes.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, influencing neurotransmitter release and uptake, which can affect mood, cognition, and behavior.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition : Research indicates that the compound can inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme involved in lipid metabolism. Inhibition of this enzyme is associated with various drug-induced phospholipidosis conditions .
  • Cell Line Studies : In vitro assays using human liver HepG2 cells demonstrated that the compound exhibits cytotoxic effects, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits LPLA2 activity
CytotoxicityInduces cell death in HepG2 cells
Receptor InteractionModulates neurotransmitter receptor activity

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound, researchers treated HepG2 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at higher concentrations. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Enzyme Targeting

Another study focused on the inhibition of LPLA2 by the compound. The researchers utilized a fluorometric assay to measure enzyme activity in the presence of varying concentrations of this compound. The results demonstrated a strong correlation between increased concentrations of the compound and decreased enzyme activity, highlighting its potential as a therapeutic agent in conditions associated with phospholipidosis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-ethoxy-2-methylpropan-1-amine hydrochloride in laboratory settings?

  • Methodology :

  • Nucleophilic Substitution : React 2-methylpropan-1-amine with ethyl bromide or ethyl iodide in anhydrous conditions, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate substitution .
  • Hydrochloride Salt Formation : Treat the free amine with concentrated HCl in ethanol, followed by recrystallization from a solvent mixture (e.g., ethanol/diethyl ether) to isolate the hydrochloride salt .
  • Purification : Use vacuum filtration and drying under inert gas to achieve >95% purity.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify ethoxy (-OCH₂CH₃) and methyl (-CH₃) group positions .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 152.1) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Validation : Compare retention times and spectral data with certified reference standards.

Q. How should researchers handle stability issues during storage of this compound?

  • Key Factors :

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hygroscopic clumping .
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Approach :

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous signals (e.g., overlapping peaks in ¹H NMR) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted amine or ethoxylated derivatives) and adjust synthesis conditions .
    • Case Study : A 2024 study reported discrepancies in CH₃ group signals due to rotational isomerism; variable-temperature NMR resolved this .

Q. What strategies optimize reaction conditions to minimize byproducts in the synthesis of this compound?

  • Experimental Design :

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield and minimize side reactions .
  • Kinetic Analysis : Monitor reaction progress via inline FTIR to identify optimal quenching points .
    • Industrial vs. Lab Synthesis :
ParameterLaboratory MethodIndustrial Method
Reactor TypeBatch (flask)Continuous Flow
Temperature60–80°C50–70°C (automated control)
CatalystK₂CO₃Heterogeneous catalysts (e.g., zeolites)
Yield70–85%90–95%
Scale<1 kg>100 kg
Data from

Q. How can researchers develop a protocol for impurity profiling of this compound?

  • Protocol :

  • Sample Preparation : Dissolve 10 mg in 1 mL methanol and filter (0.22 µm PTFE membrane).
  • HPLC-MS Conditions :
  • Column: C18 (3.5 µm, 4.6 × 150 mm)
  • Mobile Phase: 0.1% formic acid in water/acetonitrile gradient
  • Flow Rate: 0.5 mL/min
  • Detection: ESI-MS in positive ion mode .
  • Validation : Spike recovery tests (80–120%) and linearity (R² > 0.995) for quantitation .

Q. What methods are suitable for studying interactions between this compound and biological targets?

  • Biochemical Assays :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Enzyme Inhibition Assays : Monitor activity changes in acetylcholinesterase or monoamine oxidases via spectrophotometry .

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